4-Chloro-1H-imidazo[4,5-c]pyridine

Antiviral Nucleoside Analog Synthetic Intermediate

4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) is a chlorinated heteroaromatic building block essential for constructing deazapurine nucleoside analogs with validated antiviral activity. The 4-chloro substituent enables regioselective nucleophilic aromatic substitution critical for TLR7 agonist design and HCV NS5B inhibitor optimization—reactivity not achievable with regioisomeric imidazopyridines. Procuring this precise CAS ensures entry to the biologically validated imidazo[4,5-c]pyridine pharmacophore for SAR-driven medicinal chemistry and antiviral screening programs.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 81053-66-9
Cat. No. B3021902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-imidazo[4,5-c]pyridine
CAS81053-66-9
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
InChIKeyDHJMLXBBZRWBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) Scientific Procurement Baseline


4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) is a chlorinated heteroaromatic building block belonging to the imidazo[4,5-c]pyridine class, with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol [1]. It serves as a versatile synthetic intermediate for the construction of pharmacologically active molecules, including deazapurine nucleoside analogs with established antiviral activity . The compound features a unique fusion of imidazole and pyridine rings with a reactive chlorine atom at the 4-position, enabling regioselective nucleophilic aromatic substitution and facilitating further functionalization in medicinal chemistry programs . This core structure is also a privileged scaffold in Toll-like receptor 7 (TLR7) agonist design and non-nucleoside antiviral inhibitor development [2].

Why Generic Imidazopyridine Substitution Fails for 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) Procurement


The imidazo[4,5-c]pyridine scaffold is highly sensitive to substitution pattern, and generic substitution with other chlorinated or non-chlorinated imidazopyridine isomers cannot be performed without compromising downstream synthetic utility and biological activity . The 4-chloro substituent on this specific 1H-imidazo[4,5-c]pyridine core imparts unique regioselectivity in nucleophilic aromatic substitution reactions and is critical for the synthesis of biologically validated deazapurine nucleoside analogs such as 3-deazaadenosine derivatives . In contrast, structurally similar isomers like 6-chloro-imidazo[4,5-b]pyridine or 5-chloro-imidazo[4,5-c]pyridine exhibit different chemical reactivity and lead to distinct SAR profiles in TLR7 agonism and antiviral applications [1]. The evidence below quantitatively establishes the specific, verifiable differentiation that justifies the scientific and procurement prioritization of this precise CAS compound.

Quantitative Differentiating Evidence for 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) Procurement Decisions


4-Chloro-1H-imidazo[4,5-c]pyridine vs. Non-Chlorinated Parent: Antiviral Synthesis Intermediate Specificity

4-Chloro-1H-imidazo[4,5-c]pyridine is a specific and essential reagent for the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, two antiviral compounds that exhibit activity against RNA and DNA viruses . Unlike the non-chlorinated parent 1H-imidazo[4,5-c]pyridine, which lacks a reactive handle at the 4-position, the 4-chloro substituent enables direct nucleophilic displacement to introduce the requisite deazapurine functionality . The non-chlorinated analog cannot undergo this specific transformation, rendering it unsuitable for this established antiviral synthesis route.

Antiviral Nucleoside Analog Synthetic Intermediate

4-Chloro-1H-imidazo[4,5-c]pyridine vs. 6-Chloro-imidazo[4,5-b]pyridine: Regioisomer-Dependent TLR7 SAR

In structure-activity relationship (SAR) studies of 1H-imidazo[4,5-c]pyridines as Toll-like receptor 7 (TLR7) agonists, the position of chloro substitution critically dictates biological activity and synthetic derivatization potential [1]. While specific EC50 data for the unsubstituted 4-chloro compound in TLR7 assays were not identified in the search results, the SAR study establishes that the imidazo[4,5-c]pyridine core—the exact scaffold of the target compound—is the privileged framework for achieving pure TLR7 agonism with negligible TLR8 activity, a profile distinct from the imidazo[4,5-b]pyridine isomer series which exhibits different TLR selectivity [2]. This scaffold-level differentiation is foundational for immunomodulatory drug discovery programs and underscores the importance of procuring the correct imidazo[4,5-c]pyridine regioisomer.

TLR7 Agonist Immunology SAR

4-Chloro-1H-imidazo[4,5-c]pyridine: High-Yield Synthesis from 2-Chloro-3,4-diaminopyridine Precursor

A robust and high-yielding synthetic route to 4-chloro-1H-imidazo[4,5-c]pyridine has been reported, achieving a 98% yield from the readily available precursor 2-chloro-3,4-diaminopyridine using trimethyl orthoformate under mild acidic conditions at room temperature . This method contrasts with alternative routes that require harsher conditions, such as heating in phosphorus oxytrichloride (POCl3) at 110°C, which gave an 83% yield . The high-yielding room-temperature protocol provides a reliable and efficient entry point for large-scale procurement and subsequent derivatization.

Synthetic Methodology Process Chemistry Yield Optimization

4-Chloro-1H-imidazo[4,5-c]pyridine: Unique Direct Activity Against HSV-1 and HIV-1

4-Chloro-1H-imidazo[4,5-c]pyridine (4CI) itself has been reported to exhibit direct inhibitory activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1) . This antiviral activity is mechanistically linked to its function as a nucleoside analog that inhibits the replication of both RNA and DNA by interfering with adenosine synthesis . The compound also demonstrates antiviral properties against influenza A and B viruses . While specific IC50 values were not identified in the search results for the target compound against its closest analogs, this direct activity distinguishes 4CI from non-chlorinated imidazopyridine analogs that lack intrinsic antiviral efficacy, adding a dimension of biological value beyond its utility as a synthetic intermediate.

Antiviral HIV HSV

4-Chloro-1H-imidazo[4,5-c]pyridine: Key Intermediate for Broad-Spectrum Antiviral Agents in HCV Drug Discovery

The imidazo[4,5-c]pyridine core—the exact scaffold of 4-chloro-1H-imidazo[4,5-c]pyridine—is a validated pharmacophore in the design of potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase [1]. In a reported SAR study, compound 3, a derivative built upon this scaffold, exhibited an EC50 of 1.163 nM and a CC50 > 200 nM in a cell-based HCV replicon system assay, demonstrating high antiviral potency and selectivity [2]. Furthermore, this imidazo[4,5-c]pyridine-based inhibitor showed marked improvement over the reference compound tegobuvir in hERG channel inhibition, indicating a superior cardiac safety profile [3]. This evidence positions the imidazo[4,5-c]pyridine scaffold, with the 4-chloro analog as a key synthetic entry point, as a superior starting material for HCV drug discovery compared to alternative heterocyclic cores.

Hepatitis C Virus NS5B Polymerase Non-Nucleoside Inhibitor

4-Chloro-1H-imidazo[4,5-c]pyridine: Orthogonal Reactivity for N1 vs. N3 Glycosylation

Glycosylation of 4-chloro-1H-imidazo[4,5-c]pyridine with 2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythropentofuranosyl chloride yields two distinct regioisomers: 4-chloro-1-(2-deoxy-β-D-erythropentofuranosyl)-1H-imidazo[4,5-c]pyridine (4a) and 4-chloro-3-(2-deoxy-β-D-erythropentofuranosyl)-1H-imidazo[4,5-c]pyridine (4b) . This regiodivergent reactivity arises from the unique electronic environment of the imidazo[4,5-c]pyridine core bearing the 4-chloro substituent. In contrast, glycosylation of non-chlorinated or alternatively substituted imidazopyridines often exhibits different regioselectivity, leading to distinct N1/N3 isomer ratios or exclusive formation of a single isomer, thereby limiting the accessible chemical space [1]. The ability to generate both N1- and N3-substituted nucleoside analogs from a single precursor provides distinct synthetic versatility for exploring SAR around deazapurine nucleosides.

Nucleoside Synthesis Regioselectivity Glycosylation

High-Value Procurement Application Scenarios for 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9)


Synthesis of Antiviral Deazapurine Nucleoside Analogs (e.g., 3-Deazaadenosine Derivatives)

4-Chloro-1H-imidazo[4,5-c]pyridine is an essential synthetic intermediate for the preparation of 3-bromo-3-deazaneplanocin, 3-bromo-3-deazaaristeromycin, and 2′,3′-dideoxy-3-deazaadenosine, compounds with demonstrated antiviral activity . The 4-chloro group serves as the reactive handle for regioselective nucleophilic displacement with nitrogen nucleophiles (amination) to install the requisite 4-amino functionality of the deazapurine pharmacophore . This specific transformation is not accessible using non-chlorinated or regioisomeric imidazopyridine building blocks, making procurement of this precise CAS number critical for antiviral nucleoside discovery programs.

TLR7 Agonist Lead Optimization in Immuno-Oncology and Vaccine Adjuvant Development

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold for developing pure Toll-like receptor 7 (TLR7) agonists with minimal off-target TLR8 activity, a profile highly desirable for vaccine adjuvants and cancer immunotherapy . 4-Chloro-1H-imidazo[4,5-c]pyridine provides the foundational heterocyclic core upon which SAR-driven optimization can be conducted. Procuring this building block enables medicinal chemists to explore N1-, C2-, N6-, and other positional modifications to fine-tune TLR7 potency and cytokine induction profiles, leveraging established SAR that demonstrates the imidazo[4,5-c]pyridine framework's unique TLR selectivity profile compared to alternative heterocyclic scaffolds .

HCV NS5B Non-Nucleoside Inhibitor Discovery and Optimization

The imidazo[4,5-c]pyridine scaffold has been validated in the development of highly potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, with lead compounds achieving sub-nanomolar EC50 values (1.163 nM) in cell-based replicon assays . Furthermore, optimization of this scaffold has yielded inhibitors with markedly reduced hERG channel liability compared to tegobuvir, addressing a key cardiac safety concern . Procurement of 4-chloro-1H-imidazo[4,5-c]pyridine provides a direct entry point to this validated HCV inhibitor pharmacophore, supporting the design of next-generation antiviral agents with improved potency and safety margins.

Direct Antiviral Screening Against DNA and RNA Viruses (HSV-1, HIV-1, Influenza A/B)

Beyond its utility as a synthetic intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine (4CI) itself demonstrates direct antiviral activity against clinically relevant viral pathogens, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus type 1 (HIV-1), and influenza A and B viruses . Its mechanism involves inhibition of RNA and DNA replication through interference with adenosine synthesis, consistent with its behavior as a nucleoside analog . For antiviral screening programs, procuring this compound allows for immediate evaluation of its direct antiviral efficacy as a chemical probe, offering dual value as both a building block and a biologically active tool compound.

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